molecular formula C19H18N2O2 B1682386 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione CAS No. 33016-12-5

3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione

Cat. No. B1682386
CAS RN: 33016-12-5
M. Wt: 306.4 g/mol
InChI Key: KWSXUGYAGMSUTN-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione” has a molecular formula of C19H18N2O2 and a molecular weight of 306.4 .

Scientific Research Applications

Synthesis and Structural Analysis

3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione and its derivatives have been extensively studied for their synthesis and structural properties. Zulkifli et al. (2022) highlighted the synthesis of various bio-active derivatives of 5-benzylpyrrolidine-2,4-dione, focusing on substitutions at the carbon-3 position, which play a crucial role in its biological activities. These derivatives exhibit promising bioactivities due to their unique structural features (Zulkifli et al., 2022).

Antitumor Properties

One of the key research areas for this compound is its potential in antitumor applications. Arai et al. (1983) discovered that this compound inhibits the assembly of microtubules in vitro, indicating its potential as an antitumor drug. The inhibition mechanism was found to be through reversible binding to the colchicine-binding site on tubulin, a crucial component in cell division (Arai et al., 1983).

Stereoselective Reduction in Synthesis

The compound's synthesis process, involving stereoselective reduction, is another area of interest. Jumali et al. (2017) conducted a study on the stereoselective reduction of related compounds, providing insights into the synthesis process and the effects of various metal chlorides in the reduction mechanism. This research contributes to understanding the synthesis pathways and the structural outcomes of these compounds (Jumali et al., 2017).

Mechanism of Action

Target of Action

TN-16 primarily targets microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

TN-16 acts as a potent inhibitor of microtubule polymerization . It binds to the colchicine site on tubulin, a protein that makes up microtubules, thereby preventing the assembly and promoting the dissociation of microtubules . This disruption of microtubule dynamics can lead to cell cycle arrest, particularly at the metaphase of mitosis .

Biochemical Pathways

The disruption of microtubule assembly by TN-16 affects several biochemical pathways. One significant pathway is the Hedgehog (Hh) signaling pathway . TN-16 can prevent the β-TrCP-mediated degradation of the transcription factor Gli2, leading to the up-regulation of Bone Morphogenetic Protein 2 (BMP-2) and supporting a role for microtubule formation in the regulation of bone formation .

Pharmacokinetics

It is known that tn-16 is soluble in dmso , which could potentially enhance its bioavailability.

Result of Action

The inhibition of microtubule assembly by TN-16 has several cellular effects. It can arrest tumor cells at the metaphase of mitosis , making it a potential antitumor agent. Moreover, by influencing the Hh pathway, TN-16 can stimulate the expression of BMP-2, a protein crucial for bone formation .

Action Environment

The action, efficacy, and stability of TN-16 can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the solubility and therefore the bioavailability of TN-16 . .

properties

IUPAC Name

2-benzyl-3-hydroxy-4-(C-methyl-N-phenylcarbonimidoyl)-1,2-dihydropyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-13(20-15-10-6-3-7-11-15)17-18(22)16(21-19(17)23)12-14-8-4-2-5-9-14/h2-11,16,22H,12H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXKJZIDPGITHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=CC=C1)C2=C(C(NC2=O)CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33016-12-5
Record name TN 16
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033016125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 33016-12-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239274
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 33016-12-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione
Reactant of Route 2
3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione
Reactant of Route 3
3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione
Reactant of Route 4
3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione
Reactant of Route 6
3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione

Q & A

Q1: What is the primary mechanism of action of TN-16?

A1: TN-16 is a microtubule inhibitor that primarily acts by disrupting microtubule assembly. [, ] Microtubules are essential components of the cytoskeleton and play crucial roles in cell division, intracellular transport, and cell shape maintenance.

Q2: How does TN-16's interaction with microtubules affect cancer cells?

A2: By inhibiting microtubule assembly, TN-16 disrupts the formation of the mitotic spindle, leading to mitotic arrest and ultimately cell death in rapidly dividing cancer cells. []

Q3: Does TN-16 affect autophagy?

A3: Research suggests that TN-16 can block autophagic flux, leading to the accumulation of autophagic vacuoles within the cells. [] This blockade, along with apoptosis induction, contributes to cancer cell death. []

Q4: Does TN-16 solely target microtubules?

A4: While initially recognized as a colchicine site binder on tubulin, further research has revealed that TN-16 may interact with other targets, potentially expanding its therapeutic applications. For instance, computational studies have suggested p38α as a potential target of TN-16. [] This prediction was further validated by in vitro kinase assays, highlighting TN-16's potential as a low-micromolar p38α inhibitor. []

Q5: What is the molecular formula and weight of TN-16?

A5: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of TN-16. This information would need to be sourced from additional chemical databases or literature.

Q6: Is there any spectroscopic data available for TN-16?

A6: The provided research excerpts lack detailed spectroscopic data for TN-16. For comprehensive information on spectroscopic characteristics, such as NMR, IR, or mass spectrometry data, consult additional chemical databases or publications.

Q7: Is there information available on the material compatibility and stability of TN-16 under various conditions?

A7: The provided research excerpts primarily focus on the biological activity and mechanism of action of TN-16. Information regarding its material compatibility and stability under different conditions (temperature, pH, solvents) is not discussed and would require further investigation.

Q8: Does TN-16 exhibit catalytic properties?

A8: The available research focuses on the biological activity of TN-16 as a microtubule inhibitor. There is no evidence or discussion about TN-16 possessing catalytic properties.

Q9: How has computational chemistry been used to study TN-16?

A9: Computational studies, particularly using the Ligand-based Interaction Fingerprint (LIFt) approach, have been instrumental in understanding the polypharmacology of TN-16. [, ] These studies have provided insights into the binding modes of TN-16 with tubulin and predicted potential off-targets, including its interaction with p38α. [, ]

Q10: How do structural modifications of TN-16 influence its biological activity?

A10: While the provided excerpts don't delve into specific SAR studies, they highlight the importance of certain structural features for TN-16's activity. For instance, its interaction with the colchicine binding site on tubulin suggests that the phenyl and benzyl rings within its structure are crucial for binding. [, ] Further research involving the synthesis and evaluation of TN-16 analogs is needed to establish a detailed SAR profile.

Q11: What is known about the stability and formulation of TN-16?

A11: The provided research excerpts primarily focus on TN-16's in vitro activity and lack information regarding its stability under various storage conditions or formulation strategies to enhance its solubility, bioavailability, or stability.

Q12: What are some key historical milestones in the research of TN-16?

A27: While the provided excerpts do not offer a historical timeline, key milestones include:* Initial identification: TN-16's discovery and characterization as a synthetic compound with anti-tumor properties. [] * Mechanism of action elucidation: Determining TN-16's primary mechanism of action as a microtubule assembly inhibitor. [, ]* Polypharmacology investigation: Using computational approaches like LIFt to explore the possibility of TN-16 interacting with targets beyond tubulin, such as p38α. [, ]

Q13: Are there any cross-disciplinary applications or synergies emerging from TN-16 research?

A13: The research on TN-16 demonstrates interdisciplinary collaboration between:

  • Biology: Investigating its effects on cell division, microtubule dynamics, and autophagy. [, ]
  • Chemistry: Exploring its synthesis, structural modifications, and structure-activity relationships. [, ]
  • Computational Chemistry: Utilizing modeling and simulations to predict potential targets and understand its polypharmacology. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.